molecular formula C11H9Cl2NO2 B15060324 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

Cat. No.: B15060324
M. Wt: 258.10 g/mol
InChI Key: CGPXKBXSGIRLBE-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by the presence of a chloromethyl group and a chloro-methoxyphenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-oxazole
  • 5-(3-Chloro-4-methoxyphenyl)-2-(bromomethyl)-1,3-oxazole
  • 5-(3-Chloro-4-methoxyphenyl)-2-(hydroxymethyl)-1,3-oxazole

Uniqueness

Compared to similar compounds, 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

InChI

InChI=1S/C11H9Cl2NO2/c1-15-9-3-2-7(4-8(9)13)10-6-14-11(5-12)16-10/h2-4,6H,5H2,1H3

InChI Key

CGPXKBXSGIRLBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(O2)CCl)Cl

Origin of Product

United States

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